Vintoperol
Overview
Description
Vintoperol is a small molecule drug that acts as a voltage-gated calcium channel blocker and an alpha-adrenergic receptor antagonist. It is a trans (3S,16R)-derivative of vincamine, a compound extracted from the leaves of Vinca minor. This compound has been studied for its potential to enhance blood flow in the lower extremities, although it is not used in clinical practice due to its toxic side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of vintoperol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as extraction, purification, and crystallization to obtain the final product. due to its toxic side effects, this compound is not produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Vintoperol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Vintoperol has been investigated for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of structural modifications on biological activity. In biology and medicine, this compound has been studied for its ability to enhance blood flow and its potential therapeutic effects on cardiovascular diseases. due to its toxic side effects, its use in clinical practice is limited .
Mechanism of Action
Vintoperol exerts its effects by blocking voltage-gated calcium channels and antagonizing alpha-adrenergic receptors. By inhibiting calcium influx through these channels, this compound reduces vascular smooth muscle contraction, leading to vasodilation and increased blood flow. Additionally, its antagonistic action on alpha-adrenergic receptors further contributes to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Vincamine: A natural alkaloid extracted from Vinca minor, used to improve cerebral blood supply.
Vinpocetine: A cis (3S,16S)-derivative of vincamine with antianoxic, antiischemic, and neuroprotective properties, used in the treatment of cerebrovascular disorders.
Uniqueness of Vintoperol
This compound is unique due to its specific structural configuration as a trans (3S,16R)-derivative of vincamine. This configuration imparts distinct pharmacological properties, such as its potent vasodilatory effects in the lower extremities. its toxic side effects limit its clinical use, distinguishing it from other similar compounds like vinpocetine, which is widely used in clinical practice .
Properties
IUPAC Name |
[(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBRZLECKMEBD-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030624 | |
Record name | Vintoperol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106498-99-1 | |
Record name | Vintoperol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106498-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vintoperol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106498991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vintoperol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINTOPEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS7C3GTW01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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